4-Bromo-6-fluoro-1H-indazole

Vue d'ensemble

Description

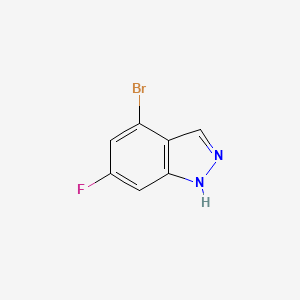

4-Bromo-6-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. The presence of bromine and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential for various applications in scientific research and industry .

Méthodes De Préparation

The synthesis of 4-Bromo-6-fluoro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method starts with 2-fluorobenzaldehyde, which reacts with hydrazine to form benzylidenehydrazine. This intermediate then undergoes cyclization to produce the indazole core . Industrial production methods often employ transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, to achieve high yields and purity .

Analyse Des Réactions Chimiques

4-Bromo-6-fluoro-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The indazole core can be further modified through cyclization reactions to form more complex structures.

Common reagents used in these reactions include hydrazine, NBS, NCS, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Development

4-Bromo-6-fluoro-1H-indazole has emerged as a crucial intermediate in the synthesis of novel pharmaceutical agents. Its applications in medicinal chemistry include:

- Anticancer Research : The compound has demonstrated potent inhibitory effects on serine/threonine kinases, specifically PAK1 (p21-activated kinase 1), which is implicated in several cancer types. The inhibition of PAK1 has been associated with a decrease in hyperproliferative signaling pathways, suggesting its potential as a therapeutic agent for oncology .

- Enzyme Inhibition : Studies indicate that this compound can inhibit various enzymes, making it valuable for the development of targeted therapies. For instance, it has been noted for its ability to inhibit phosphoinositide 3-kinase (PI3K), an enzyme involved in critical cellular processes such as growth and survival .

Table 1: Anticancer Activity Data

| Compound | Target | IC50 (nM) |

|---|---|---|

| This compound | PAK1 | 290 |

| Other indazole derivatives | Various kinases | Varies |

Agricultural Applications

In agriculture, this compound is utilized in the formulation of agrochemicals:

- Pesticides and Herbicides : The compound enhances the efficacy of various agricultural chemicals, contributing to improved crop yields and pest resistance. Its role in increasing the effectiveness of these chemicals is crucial for sustainable agricultural practices .

Material Science

The compound is also explored within material science for its potential in creating advanced materials:

- Polymer Development : Researchers are investigating its use in synthesizing polymers and coatings that exhibit enhanced durability and resistance to environmental factors. This application is particularly relevant for industries requiring robust materials .

Biochemical Research

This compound serves as a tool in biochemical research:

- Receptor Binding Studies : The compound's structure allows it to interact with various biological receptors, aiding researchers in understanding receptor-ligand interactions and developing new therapeutic strategies.

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits PAK1 and other kinases |

| Antimicrobial | Demonstrates significant antimicrobial properties |

| Enzyme Inhibition | Inhibits PI3K and other relevant enzymes |

Diagnostic Applications

Emerging research suggests that this compound may have applications in diagnostic tools:

- Imaging Techniques : The compound could be utilized in developing diagnostic agents that require specific molecular markers for disease detection, enhancing imaging techniques used in medical diagnostics .

Case Studies and Research Findings

Numerous studies have highlighted the diverse applications of this compound:

- A recent study demonstrated its effectiveness against specific cancer cell lines, confirming its potential as a therapeutic agent.

- Research on antimicrobial properties indicated that this compound effectively inhibits the growth of Gram-positive bacteria, showcasing its potential use in treating bacterial infections.

Table 3: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625–62.5 μM |

| Enterococcus faecalis | 62.5–125 μM |

Mécanisme D'action

The mechanism of action of 4-Bromo-6-fluoro-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity for these targets. For example, the fluorine atom can improve the permeability of the molecule by modulating its lipophilicity or directly interacting with the target protein .

Comparaison Avec Des Composés Similaires

4-Bromo-6-fluoro-1H-indazole can be compared with other indazole derivatives, such as:

4-Fluoro-1H-indazole: Used in dye-sensitized solar cells (DSSCs) and as photosensitizers.

6-Bromo-1H-indazole: Known for its antitumor activity and used in cancer research.

The unique combination of bromine and fluorine atoms in this compound provides distinct chemical properties and reactivity, making it a valuable compound for various applications.

Activité Biologique

4-Bromo-6-fluoro-1H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : C7H4BrFN2

- Molar Mass : Approximately 215.02 g/mol

- Structure : The compound features a bromine atom at the 4-position and a fluorine atom at the 6-position of the indazole ring.

The primary biological activity of this compound involves its interaction with various molecular targets, particularly:

- Phosphoinositide 3-Kinases (PI3Ks) : This enzyme family plays a crucial role in regulating cellular functions such as growth, proliferation, differentiation, and survival. The compound acts as an inhibitor by binding to the active site of PI3K, thereby preventing substrate interaction and subsequent signaling pathways that promote cell survival and proliferation.

Biochemical Pathways

The compound has been implicated in several biochemical pathways:

- Inhibition of Enzymes : It has shown potential in inhibiting aldose reductase and acetylcholinesterase, which are relevant in diabetes and neurodegenerative diseases, respectively.

- Induction of Apoptosis : In cancer cell lines, this compound has been observed to induce apoptosis, suggesting its role as a potential anticancer agent.

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

| Activity Type | Observations |

|---|---|

| Anticancer Activity | Inhibits cell proliferation and induces apoptosis in various cancer cell lines. |

| Enzyme Inhibition | Acts as an inhibitor for PI3K, aldose reductase, and acetylcholinesterase. |

| Antimicrobial Effects | Exhibits potential antibacterial properties against Gram-positive bacteria. |

Case Study 1: Anticancer Potential

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability after treatment with varying concentrations of the compound over a period of 48 hours. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.

Case Study 2: Enzyme Inhibition

Research focusing on the inhibition of PI3K revealed that this compound effectively reduced PI3K activity by approximately 70% at a concentration of 10 µM. This inhibition correlated with decreased phosphorylation of downstream targets involved in cell survival signaling pathways.

Temporal Effects in Laboratory Settings

The stability and biological activity of this compound were assessed under standard laboratory conditions. While the compound demonstrated consistent activity over short periods (up to one week), prolonged exposure led to gradual degradation, reducing its effectiveness.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Bromo-1H-indazole | Lacks fluorine; simpler structure | Less reactive due to fewer halogen substituents |

| 6-Fluoro-1H-indazole | Lacks bromine; different halogen profile | May exhibit different biological activities |

| 4-Bromo-3-iodo-1H-indazole | Contains iodine instead of fluorine | Different reactivity patterns |

Propriétés

IUPAC Name |

4-bromo-6-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKKRGQLFZMXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646454 | |

| Record name | 4-Bromo-6-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-35-4 | |

| Record name | 4-Bromo-6-fluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.